molecular formula C10H14F2N2O2 B15112021 Ethyl 4-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoate

Ethyl 4-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoate

Cat. No.: B15112021
M. Wt: 232.23 g/mol
InChI Key: ZWAYDBMZHNFXPI-UHFFFAOYSA-N
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Description

Ethyl 4-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. The presence of the difluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoate typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the difluoromethyl group: This step involves the use of difluoromethylating agents such as difluoromethyl bromide or difluoromethyl sulfone.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous flow reactors: These are used to ensure efficient mixing and reaction control.

    Catalysts and solvents: Industrial processes often use more robust catalysts and solvents to enhance yield and purity.

    Purification: Techniques such as recrystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl group or the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Ethyl 4-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoate involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It can modulate receptor activity by binding to receptor sites and altering their conformation.

    Pathways Involved: The compound may affect pathways related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Ethyl 4-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoate can be compared with other similar compounds such as:

This compound stands out due to its unique combination of the difluoromethyl group and the ester functionality, which enhances its chemical and biological properties.

Properties

Molecular Formula

C10H14F2N2O2

Molecular Weight

232.23 g/mol

IUPAC Name

ethyl 4-[3-(difluoromethyl)pyrazol-1-yl]butanoate

InChI

InChI=1S/C10H14F2N2O2/c1-2-16-9(15)4-3-6-14-7-5-8(13-14)10(11)12/h5,7,10H,2-4,6H2,1H3

InChI Key

ZWAYDBMZHNFXPI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCN1C=CC(=N1)C(F)F

Origin of Product

United States

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